molecular formula C45H49N8O4P B12388280 N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Cat. No.: B12388280
M. Wt: 796.9 g/mol
InChI Key: PKBMTUUGKIQWLB-SJMRETRVSA-N
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Description

N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is a synthetic molecule used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the solid-phase synthesis of DNA and RNA fragments. It is particularly valuable in the research of genetic disorders, viral infections, and various types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves several steps, starting with the protection of the nucleoside. The trityl group is introduced to protect the 5’-hydroxyl group, and the benzoyl group is used to protect the amino group. The morpholino group is then introduced, followed by the addition of the phosphoramidite group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures. The compound is usually produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphate triesters.

    Reduction: Deprotected nucleosides.

    Substitution: Phosphite triesters

Scientific Research Applications

N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, completing the addition of a nucleotide to the chain. The protecting groups are removed in subsequent steps to yield the final oligonucleotide .

Comparison with Similar Compounds

N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is unique due to its specific protecting groups and the morpholino modification. Similar compounds include:

These compounds share similar applications but differ in their chemical properties and specific uses in oligonucleotide synthesis .

Properties

Molecular Formula

C45H49N8O4P

Molecular Weight

796.9 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C45H49N8O4P/c1-33(2)53(34(3)4)58(55-27-17-26-46)56-30-39-28-51(45(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38)29-40(57-39)52-32-49-41-42(47-31-48-43(41)52)50-44(54)35-18-9-5-10-19-35/h5-16,18-25,31-34,39-40H,17,27-30H2,1-4H3,(H,47,48,50,54)/t39-,40+,58?/m0/s1

InChI Key

PKBMTUUGKIQWLB-SJMRETRVSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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